3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4S/c18-13-10-12(20(22)23)6-7-14(13)24-15-8-9-25-16(15)17(21)19-11-4-2-1-3-5-11/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZIWYBXFGDOMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide typically involves a multi-step process. One common synthetic route starts with the reaction of 2-fluoro-4-nitrophenol with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylic acid. The intermediate is then coupled with aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenoxy group plays a crucial role in binding to the active site of the target enzyme, while the thiophene ring enhances its stability and bioavailability .
Comparison with Similar Compounds
Thiophene carboxamide derivatives are a diverse class of molecules with varied substituents that influence their physicochemical and biological properties. Below is a detailed comparison of 3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide with structurally related analogs:
Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Groups : The presence of nitro and fluorine substituents in the target compound enhances electrophilicity compared to analogs lacking these groups (e.g., 5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide) .
- Steric Effects: Bulkier substituents like trifluoromethyl (in 3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide) may hinder binding to compact active sites but improve metabolic stability .
- Solubility : Sulfonyl-containing analogs (e.g., 5-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)thiophene-2-carboxamide) exhibit improved aqueous solubility compared to nitro/fluoro derivatives .
Structural Analysis
- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between thiophene and benzene rings (8.5–13.5°) influence molecular planarity and π-π stacking. The target compound’s phenoxy group may adopt similar angles, affecting binding to hydrophobic pockets .
Biological Activity
3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide, a compound with the CAS number 303152-03-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 364.34 g/mol. The compound features a thiophene ring, a nitro group, and a fluorine atom, which contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide reported that certain derivatives showed potent antitubercular activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL .
Table 1: Antitubercular Activity of Related Compounds
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 3m | 4 | M. tuberculosis H37Rv |
| 3e | 64 | M. tuberculosis H37Rv |
| 3d | 16 | Rifampicin-resistant strains |
The compound 3m was particularly notable for its efficacy against both sensitive and rifampicin-resistant strains of M. tuberculosis, suggesting a potential pathway for developing new antitubercular agents .
Cytotoxicity Studies
In vitro assays have shown that derivatives of this compound do not exhibit significant cytotoxicity against various tumor cell lines, indicating a favorable safety profile. For instance, the derivative 3m demonstrated no inhibitory effects on six different tumor cell lines in an MTT assay, which is crucial for assessing the viability of compounds as therapeutic agents .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the nitro group allows for redox reactions that can influence cellular processes. Additionally, the fluorine atom may enhance the compound's binding affinity to target proteins or enzymes involved in pathogenic processes .
Case Studies
- Antitubercular Screening : In a study aimed at identifying new antitubercular agents, several derivatives were synthesized and screened. Compound 3m emerged as a lead candidate due to its low MIC values and lack of cytotoxicity, making it a promising scaffold for further optimization .
- Structural Modifications : Variations in substituents on the phenyl ring were systematically studied to understand their impact on biological activity. For example, introducing halogen groups affected the potency against M. tuberculosis, highlighting the importance of structure-activity relationships (SAR) in drug development .
Q & A
Synthesis and Characterization
Basic: What are the standard synthetic routes for preparing 3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide? The synthesis typically involves sequential coupling reactions. First, the thiophene-2-carboxylic acid is activated using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the N-phenylamide intermediate. Subsequent nucleophilic aromatic substitution introduces the 2-fluoro-4-nitrophenoxy group under anhydrous conditions with a base like potassium carbonate in DMF .
Advanced: How can reaction conditions be optimized to improve yield and purity? Microwave-assisted synthesis or solvent-free conditions can enhance reaction efficiency. For example, using N,N-diisopropylethylamine (DIPEA) as a base during substitution reactions reduces side reactions and improves regioselectivity. Monitoring reaction progress via TLC or HPLC-MS ensures intermediate purity before proceeding to subsequent steps .
Biological Activity Profiling
Basic: What biological targets or activities are commonly associated with this compound? The compound is investigated for antimicrobial and anticancer properties due to its nitroaromatic and fluorinated groups, which enhance electron-deficient character and potential DNA intercalation. Preliminary studies suggest inhibitory effects on bacterial enzymes like dihydrofolate reductase (DHFR) and eukaryotic kinases .
Advanced: How can discrepancies in bioactivity data across studies be resolved? Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Cross-validate results using orthogonal assays:
- Enzyme inhibition: Compare IC₅₀ values from fluorometric and colorimetric assays.
- Cell-based studies: Use isogenic cell lines to control for genetic variability.
Molecular docking (e.g., AutoDock Vina) can predict binding modes to reconcile conflicting mechanistic hypotheses .
Structural Analysis
Basic: What techniques are used for structural elucidation?
- NMR: ¹H/¹³C NMR confirms the presence of aromatic protons (δ 7.2–8.5 ppm) and the fluoronitro group.
- X-ray crystallography: Resolves dihedral angles between the thiophene and phenyl rings, critical for understanding π-π stacking interactions .
Advanced: How to address conflicting crystallography data on molecular conformation? Analyze intermolecular interactions (e.g., C–H···O/S contacts) using Hirshfeld surface analysis. For example, in related compounds, dihedral angles between aromatic rings vary by 5–15° depending on crystal packing forces, which can be rationalized via energy frameworks in CrystalExplorer .
Mechanistic Studies
Basic: What computational tools predict the compound’s interaction with biological targets? Molecular docking (e.g., Schrödinger Suite) and molecular dynamics simulations (GROMACS) model binding to enzymes like DHFR. Key parameters include binding free energy (ΔG) and hydrogen-bonding patterns with active-site residues .
Advanced: How to resolve contradictions in proposed binding modes? Combine experimental and computational
- SPR (Surface Plasmon Resonance): Measures real-time binding kinetics (ka/kd).
- Alanine scanning mutagenesis: Identifies critical residues for binding.
For example, if simulations conflict with mutagenesis data, re-parameterize force fields to better capture fluorine’s electronegativity .
Analytical Method Development
Basic: Which analytical methods are suitable for quantifying this compound?
- HPLC-UV: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and detection at 254 nm.
- LC-MS/MS: Provides high sensitivity for trace analysis in biological matrices .
Advanced: How to address interference from degradation products during analysis? Employ hyphenated techniques like LC-DAD-MS to distinguish parent and degradants. For photodegradation studies, use a photostability chamber (ICH Q1B guidelines) and identify byproducts via high-resolution Orbitrap MS .
Pharmacokinetics and ADME
Basic: What are the predicted ADME properties?
- LogP: ~3.1 (moderate lipophilicity, calculated via PubChem).
- Metabolism: Likely hepatic oxidation via CYP3A4, predicted using SwissADME.
- Bioavailability: Moderate (~40%) due to moderate solubility and first-pass metabolism .
Advanced: How to resolve conflicting bioavailability data in preclinical models? Use a tiered approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
